3-(8-azabicyclo[3.2.1]octan-3-yl)-1H-indole hydrochloride
Overview
Description
3-(8-azabicyclo[3.2.1]octan-3-yl)-1H-indole hydrochloride is a useful research compound. Its molecular formula is C15H19ClN2 and its molecular weight is 262.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound 3-(8-azabicyclo[3.2.1]octan-3-yl)-1H-indole hydrochloride is primarily associated with the family of tropane alkaloids . Tropane alkaloids are known for their wide array of interesting biological activities .
Mode of Action
The compound interacts with its targets through a series of biochemical reactions. The 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the compound, plays a crucial role in these interactions . The stereochemical control in these interactions is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .
Biochemical Pathways
The compound affects various biochemical pathways due to its interaction with the tropane alkaloids family . These pathways are responsible for a wide array of biological activities .
Pharmacokinetics
The pharmacokinetics of 3-(8-azabicyclo[32The compound’s interaction with the tropane alkaloids family suggests that it may have similar adme (absorption, distribution, metabolism, and excretion) properties to other tropane alkaloids .
Result of Action
The compound exhibits a range of biological activities due to its interaction with the tropane alkaloids family . For instance, some derivatives of the compound have shown good nematicidal activities against Meloidogyne incognita .
Biochemical Analysis
Biochemical Properties
3-(8-azabicyclo[3.2.1]octan-3-yl)-1H-indole hydrochloride plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with serotonin receptors, particularly the 5-HT3 receptor, which is a significant monoamine neurotransmitter receptor involved in various physiological activities such as mood regulation, appetite, and sleep . The nature of these interactions involves binding to the receptor sites, thereby modulating their activity and influencing downstream signaling pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with serotonin receptors can lead to changes in intracellular calcium levels, which in turn affects various cellular processes such as neurotransmitter release, gene transcription, and metabolic activity . Additionally, it has been shown to have nematicidal activity, indicating its potential impact on cellular metabolism and viability in certain organisms .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a ligand for serotonin receptors, particularly the 5-HT3 receptor, where it binds to the receptor site and modulates its activity . This binding can lead to either inhibition or activation of the receptor, depending on the specific context and concentration of the compound. Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins involved in gene transcription .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under controlled laboratory conditions, with minimal degradation over time . Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of modulating receptor activity and influencing gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, it has been shown to have beneficial effects on mood regulation and cognitive function by modulating serotonin receptor activity . At higher dosages, it can lead to toxic or adverse effects, such as disruptions in cellular metabolism and viability . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to serotonin metabolism. It interacts with enzymes such as monoamine oxidase, which is involved in the breakdown of serotonin . This interaction can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It has been observed to interact with serotonin transporters, which facilitate its uptake and distribution within neuronal cells . This interaction influences its localization and accumulation within specific cellular compartments, thereby modulating its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is primarily within the neuronal cells, particularly in the synaptic vesicles where it interacts with serotonin receptors . Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles, thereby influencing its activity and function .
Properties
IUPAC Name |
3-(8-azabicyclo[3.2.1]octan-3-yl)-1H-indole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2.ClH/c1-2-4-15-13(3-1)14(9-16-15)10-7-11-5-6-12(8-10)17-11;/h1-4,9-12,16-17H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDGEKHQTAMYHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)C3=CNC4=CC=CC=C43.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.